Ajudecunoid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajudecunoid A is a natural product isolated from the plant Ajuga decumbens. It is a neo-clerodane diterpenoid with significant biological activities, particularly in inhibiting RANKL-induced osteoclastogenesis . The compound has a molecular formula of C25H36O6 and a molecular weight of 432.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajudecunoid A is primarily isolated from the whole plants of Ajuga decumbens through extensive spectroscopic analysis, including UV, IR, MS, and NMR . The isolation process involves extracting the plant material with suitable solvents, followed by chromatographic separation to purify the compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction from Ajuga decumbens .
Chemical Reactions Analysis
Types of Reactions
Ajudecunoid A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Ajudecunoid A has several scientific research applications, including:
Mechanism of Action
Ajudecunoid A exerts its effects by inhibiting RANKL-induced osteoclastogenesis. The compound interferes with the signaling pathways involved in osteoclast differentiation and activity, thereby reducing bone resorption . The molecular targets include RANKL and its associated receptors and signaling molecules .
Comparison with Similar Compounds
Ajudecunoid A is compared with other neo-clerodane diterpenoids, such as ajudecunoid B and ajuganipponin B . These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific inhibitory effects on RANKL-induced osteoclastogenesis .
List of Similar Compounds
- Ajudecunoid B
- Ajuganipponin B
- (12S)-6α,19-diacetoxy-18-chloro-4α-hydroxy-12-tigloyloxy-neo-clerod-13-en-15,16-olide
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(4S,4aS,5R,7S,8R,8aS)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m0/s1 |
InChI Key |
OPIBUIPAAPHGEN-FTEGDIHGSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2O)C)(C)CCC4=CC(=O)OC4 |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.